2-(Tributylstannyl)pyrazine
Overview
Description
2-(Tributylstannyl)pyrazine is an organotin compound with the molecular formula C16H30N2Sn. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . The compound is characterized by a pyrazine ring bonded to a tributylstannyl group, making it a valuable reagent in various chemical transformations.
Preparation Methods
2-(Tributylstannyl)pyrazine can be synthesized through several methods. One common synthetic route involves the reaction of pyrazine with tributyltin chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
2-(Tributylstannyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized to form pyrazine derivatives or reduced to form stannane derivatives, depending on the reagents and conditions used.
Coupling Reactions: It is frequently used in Stille coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction with an aryl halide, the major product would be an arylpyrazine derivative .
Scientific Research Applications
2-(Tributylstannyl)pyrazine has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)pyrazine in chemical reactions typically involves the formation of a palladium complex. The palladium catalyst coordinates with the pyrazine ring and the tributylstannyl group, facilitating the transfer of the stannyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond and the release of the stannyl group as a byproduct .
Comparison with Similar Compounds
2-(Tributylstannyl)pyrazine can be compared with other organotin compounds, such as:
2-(Tributylstannyl)pyridine: Similar to this compound, this compound contains a pyridine ring instead of a pyrazine ring.
2-(Tributylstannyl)pyrimidine: This compound contains a pyrimidine ring and is used in similar applications as this compound.
2-(Tributylstannyl)imidazole: This compound features an imidazole ring and is used in cross-coupling reactions.
The uniqueness of this compound lies in its specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of pyrazine-containing compounds .
Properties
IUPAC Name |
tributyl(pyrazin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXTKIWZAHFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371983 | |
Record name | 2-(Tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205371-27-3 | |
Record name | 2-(Tributylstannyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205371-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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